benzyl N-(1-cyanocyclopentyl)carbamate
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Overview
Description
Benzyl N-(1-cyanocyclopentyl)carbamate is a chemical compound with the molecular formula C14H16N2O2 and a molar mass of 244.29 g/mol . It is known for its unique structure, which includes a benzyl group, a cyanocyclopentyl group, and a carbamate functional group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(1-cyanocyclopentyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1-cyanocyclopentylamine in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-cyanocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
Benzyl N-(1-cyanocyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(1-cyanocyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanocyclopentyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the cyanocyclopentyl group, making it less specific in its interactions.
Cyclopentyl carbamate: Does not have the benzyl group, affecting its overall reactivity and applications.
Uniqueness
Benzyl N-(1-cyanocyclopentyl)carbamate is unique due to the presence of both the benzyl and cyanocyclopentyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
benzyl N-(1-cyanocyclopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMGRLCPLNRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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